2-(1,2-Dichloroethyl)oxirane
Overview
Description
2-(1,2-Dichloroethyl)oxirane is a synthetic organic compound belonging to the class of halogenated epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a 1,2-dichloroethyl group. The compound has the molecular formula C4H6Cl2O and a molecular weight of approximately 141 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,2-Dichloroethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of 1,2-dichloroethane with a base, such as sodium hydroxide, to form the corresponding epoxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dichloroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(1,2-Dichloroethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,2-dichloroethyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The compound’s molecular targets and pathways depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dibromoethyl)oxirane
- 2-(1,2-Dichloroethyl)benzene
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Benzyloxy-phenoxymethyl)-oxirane
Uniqueness
2-(1,2-Dichloroethyl)oxirane is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the ethyl group enhances its reactivity compared to other oxiranes, making it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
2-(1,2-dichloroethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXROSORAUTSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956380 | |
Record name | 2-(1,2-Dichloroethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3491-32-5 | |
Record name | 1,2-Dichloro-3,4-epoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,2-Dichloroethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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